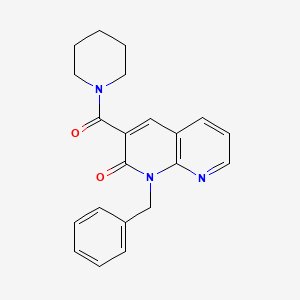

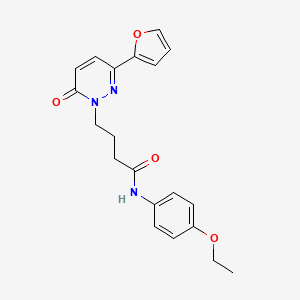

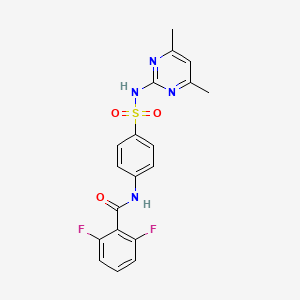

1-benzyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-2(1H)-one is a chemical compound that belongs to the class of naphthyridinone derivatives. It has been widely studied for its potential therapeutic applications in various diseases.

科学的研究の応用

Coordination Chemistry and Catalysis

1-Benzyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-2(1H)-one has been utilized in coordination chemistry, specifically in the synthesis of multifaceted complexes with metals like Pd(II), W(0), Rh(I), and Ir(III). These complexes exhibit diverse binding modes and have been evaluated for their catalytic activity, particularly in transfer hydrogenation reactions. This demonstrates the compound's potential in catalysis and the development of new materials (Sinha et al., 2009).

Photopolymerization and Material Science

The compound has found applications in material science, particularly in the development of polymerizable one-component visible light initiators. These initiators, derived from naphthalimide structures including modifications similar to 1-Benzyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-2(1H)-one, exhibit good photopolymerization performance and high migration stability, which are critical for the production of durable polymeric materials (Yang et al., 2018).

Antimicrobial Research

In the field of antimicrobial research, derivatives and structurally related compounds of 1-Benzyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-2(1H)-one have been synthesized and screened for their efficacy against various microbial strains. These studies aim to discover new antimicrobial agents with improved effectiveness and reduced resistance issues, contributing to the ongoing battle against infectious diseases (Kottapalle & Shinde, 2021).

Fluorescence and Sensing Technologies

The compound's structural framework has been adapted to create fluorescent logic gates, demonstrating its utility in the development of advanced sensing technologies. These applications leverage the fluorescence properties of naphthalimide derivatives for the detection of various analytes, contributing to advancements in bioimaging, environmental monitoring, and diagnostic tools (Gauci & Magri, 2022).

作用機序

Target of Action

The primary target of this compound is the Histamine H1 receptor (H1R) . Histamine is a crucial chemical mediator that influences immune regulation via an acute and chronic inflammatory response through four different types of G-protein coupled receptors: H1, H2, H3, and H4 . The H1R is involved in the pathophysiology of allergic disorders like urticaria, rhino conjunctivitis, and asthma .

Mode of Action

The compound interacts with the H1 receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by histamine, thereby inhibiting the downstream effects of histamine signaling . A molecular docking study was performed to understand the molecular interaction and binding mode of the compounds in the active site of the H1 receptor .

Biochemical Pathways

By blocking the H1 receptor, the compound disrupts the normal signaling pathways of histamine. This results in a reduction of the inflammatory response that is typically triggered by histamine

Pharmacokinetics

In silico computational studies were performed to predict the binding modes and pharmacokinetic parameters of these derivatives .

Result of Action

The compound has been evaluated for its in vivo antihistaminic activity on guinea pig trachea, using chlorpheniramine as the standard drug . It was found to display a promising bronchorelaxant effect in conscious guinea pigs using the in vivo model . This suggests that the compound may have potential therapeutic applications in conditions related to histamine signaling, such as allergies and asthma.

特性

IUPAC Name |

1-benzyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-20(23-12-5-2-6-13-23)18-14-17-10-7-11-22-19(17)24(21(18)26)15-16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDJRFZXGAIFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

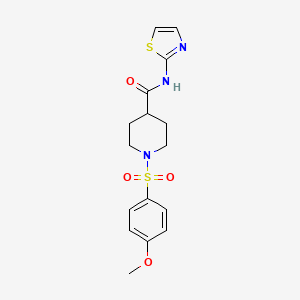

![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)

![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide](/img/structure/B2987822.png)

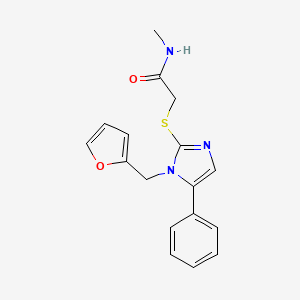

![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)

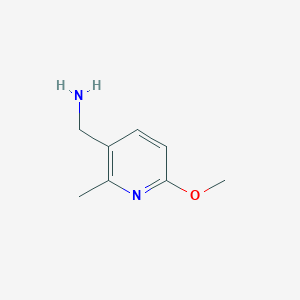

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2987829.png)

![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)